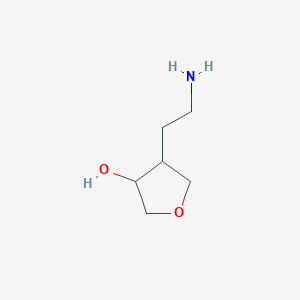
4-(2-Aminoethyl)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.
Functional Group Introduction: The introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of tetrahydrofuran with ethylenediamine under controlled conditions.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, which involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, halogenated compounds.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
科学研究应用
4-(2-Aminoethyl)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
Tetrahydrofuran-3-yl)methanamine: Similar structure but lacks the hydroxyl group.
4-Aminotetrahydropyran: Contains a six-membered ring instead of a five-membered ring.
2-Aminoethanol: Lacks the tetrahydrofuran ring structure.
Uniqueness
4-(2-Aminoethyl)tetrahydrofuran-3-ol is unique due to the presence of both an amino group and a hydroxyl group in a tetrahydrofuran ring
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2 |
InChI 键 |
BDSBFIFRKYDPOQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















